

Metabolic Crossroads: A Comparative Analysis of 9- and 10-Oxononadecanedioic Acid

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Compound of Interest

Compound Name: 10-Oxononadecanedioic acid

Cat. No.: B8223391

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A detailed examination of the metabolic fates of 9- and **10-oxononadecanedioic acid** reveals distinct pathways and potential physiological implications. While direct comparative studies are limited, an analysis grounded in the established principles of fatty acid and dicarboxylic acid metabolism allows for a comprehensive overview of their divergent metabolic journeys.

The position of the oxo (or keto) group on the nineteen-carbon dicarboxylic acid chain is the critical determinant of how these molecules are processed in the body. This seemingly minor structural difference dictates the initial enzymatic steps and the subsequent cascade of metabolic events, ultimately influencing their biological activity and fate.

Quantitative Metabolic Profile

While specific quantitative data for the in vivo metabolism of 9- and **10-oxononadecanedioic acid** is not readily available in the literature, the expected metabolic products and their relative abundance can be inferred from the known mechanisms of fatty acid oxidation. The following table summarizes the anticipated primary and secondary metabolites, along with key metabolic parameters.

Parameter	9-Oxononadecanedioic Acid	10-Oxononadecanedioic Acid	Reference Principles
Primary Metabolic Pathway	β -oxidation from both carboxyl ends	β -oxidation from both carboxyl ends	[1][2]
Initial β -oxidation Products (from C1 end)	Heptanedioic acid, Acetyl-CoA	Octanedioic acid (Suberic acid), Acetyl-CoA	[3]
Initial β -oxidation Products (from C19 end)	Decanedioic acid, Acetyl-CoA	Nonanedioic acid (Azelaic acid), Acetyl-CoA	[3]
Key Chain-Shortened Dicarboxylic Acids	C7, C5, C3 dicarboxylic acids	C8, C6, C4 dicarboxylic acids	[1]
Final Metabolic Products	Succinyl-CoA, Propionyl-CoA, Acetyl-CoA	Succinyl-CoA, Acetyl-CoA	[3]
Potential for Anaplerosis	High (due to Propionyl-CoA formation)	Moderate	[3]
Predicted Rate of Metabolism	Potentially slower due to the odd-chain fragment	Potentially faster due to even-chain fragments	General principle of fatty acid oxidation
Urinary Excretion	Likely excreted as chain-shortened dicarboxylic acids	Likely excreted as chain-shortened dicarboxylic acids (e.g., adipic, suberic)	[4][5]

Experimental Protocols

The following methodologies are standard for investigating the metabolic fate of long-chain fatty and dicarboxylic acids and would be applicable for a direct comparative study of 9- and 10-oxononadecanedioic acid.

In Vivo Metabolic Fate Analysis

- **Animal Model:** Male Wistar rats (200-250g) are housed in metabolic cages.
- **Compound Administration:** A single oral or intravenous dose of isotope-labeled 9-oxononadecanedioic acid (e.g., ^{13}C or ^{14}C labeled) or **10-oxononadecanedioic acid** is administered.
- **Sample Collection:** Urine, feces, and blood samples are collected at regular intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
- **Metabolite Extraction:**
 - **Urine:** Acidify with HCl and extract with ethyl acetate.
 - **Plasma:** Precipitate proteins with acetonitrile and extract the supernatant.
 - **Feces:** Homogenize, lyophilize, and extract with a suitable solvent system.
- **Metabolite Analysis:** The extracted samples are derivatized (e.g., methylation or silylation) and analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.[6]
- **Pharmacokinetic Analysis:** Plasma concentration-time data is used to determine key pharmacokinetic parameters such as half-life ($t_{1/2}$), volume of distribution (V_d), and clearance (CL).

In Vitro Enzyme Assays

- **Enzyme Source:** Liver microsomes or peroxisomes are isolated from untreated rats.
- **Reaction Mixture:** The reaction mixture contains the enzyme source, the test compound (9- or **10-oxononadecanedioic acid**), and necessary cofactors (e.g., NADPH for cytochrome P450 enzymes, NAD⁺ and CoA for β -oxidation enzymes).[7]
- **Incubation:** The mixture is incubated at 37°C for a specified time.

- Reaction Termination and Extraction: The reaction is stopped, and the metabolites are extracted.
- Analysis: The formation of metabolites is monitored using HPLC or LC-MS to determine enzyme kinetics (K_m and V_{max}).

Metabolic Pathways and Workflows

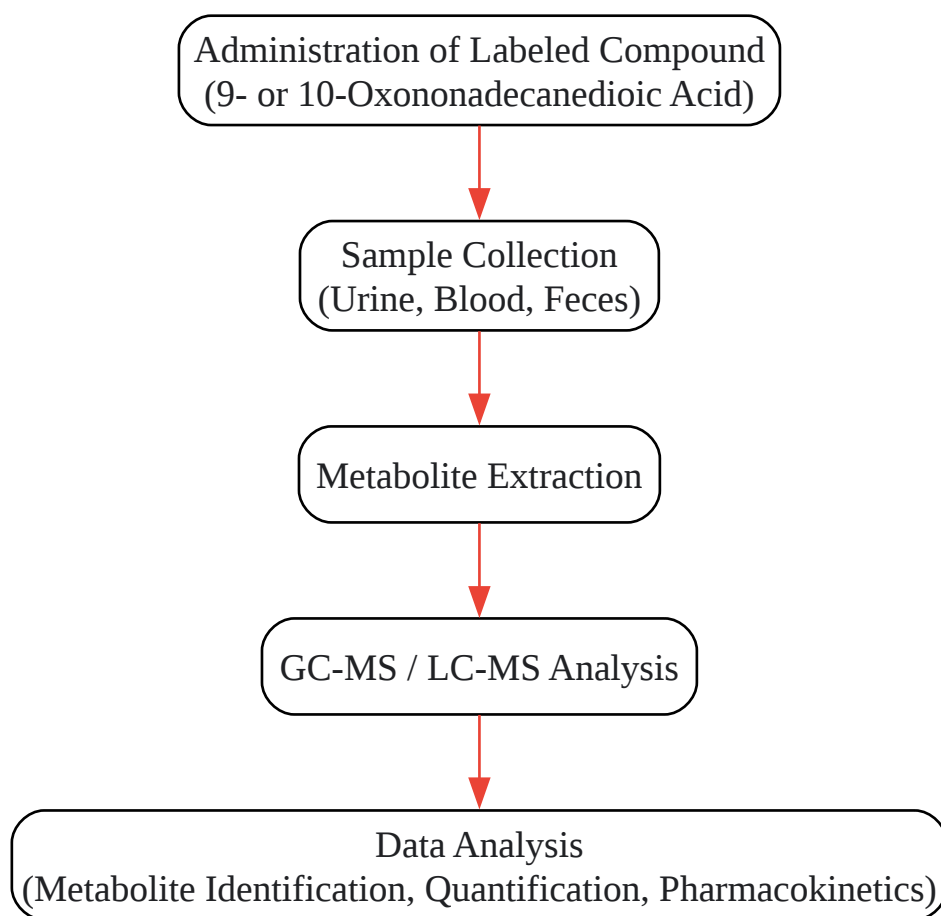
The metabolism of these long-chain oxo-dicarboxylic acids primarily involves two key processes: ω -oxidation to form the dicarboxylic acid (if starting from a monocarboxylic acid) and subsequent β -oxidation for chain shortening.



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Caption: General metabolic pathway for long-chain dicarboxylic acids.

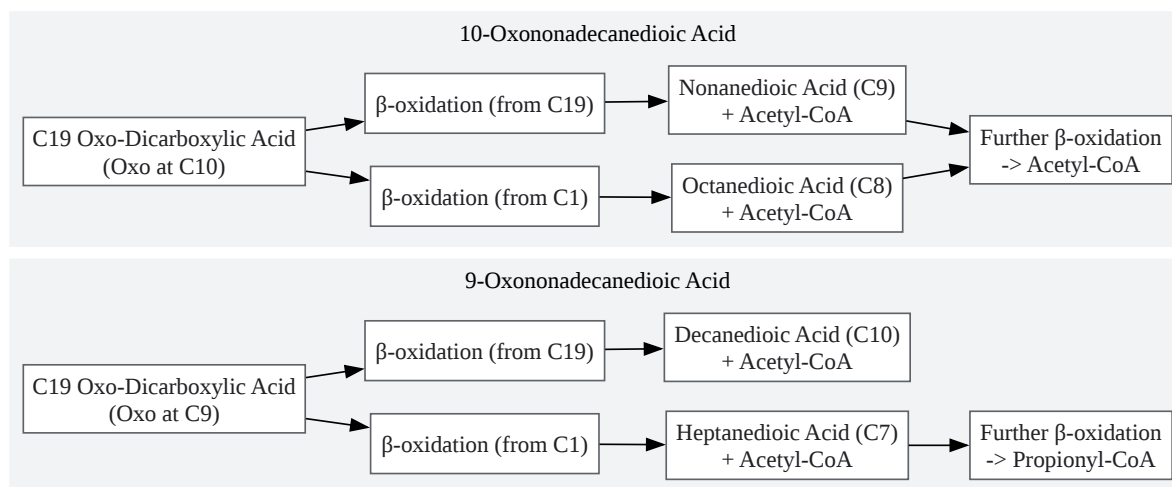
The initial catabolism of both 9- and **10-oxononadecanedioic acid** proceeds via β -oxidation, which can occur from either of the two carboxyl ends.



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Caption: Experimental workflow for in vivo metabolic studies.

The key difference in the metabolic fate of 9- versus **10-oxononadecanedioic acid** arises from the products of the first β -oxidation cycle, which is dictated by the position of the oxo group.



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Caption: Comparative initial β -oxidation steps.

Conclusion

The metabolic fates of 9- and **10-oxononadecanedioic acid**, while both proceeding through the general pathway of dicarboxylic acid metabolism, are predicted to diverge significantly based on the generation of odd- versus even-chain dicarboxylic acid intermediates. The metabolism of 9-oxononadecanedioic acid will likely result in the formation of propionyl-CoA, a key anaplerotic substrate for the TCA cycle. In contrast, **10-oxononadecanedioic acid** metabolism is expected to yield exclusively acetyl-CoA and even-chain dicarboxylic acids. These differences may lead to distinct physiological effects, particularly under conditions of metabolic stress. Further direct comparative studies are warranted to fully elucidate the metabolic and physiological consequences of the positional isomerism of these oxo-dicarboxylic acids.

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